

synthesis of derivatives from (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid

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An In-Depth Guide to the Synthetic Diversification of **(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic Acid** for Drug Discovery

Authored by: A Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview and detailed protocols for the synthesis of novel derivatives from **(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid**. This versatile building block is of significant interest due to its unique combination of three key structural features: a reactive boronic acid handle for cross-coupling, a metabolically influential fluorine atom, and the biologically relevant N-phenylbenzamide scaffold. The strategic placement of these groups makes it an ideal starting point for creating libraries of complex molecules with potential therapeutic applications, particularly as enzyme inhibitors or antiviral and antiparasitic agents.

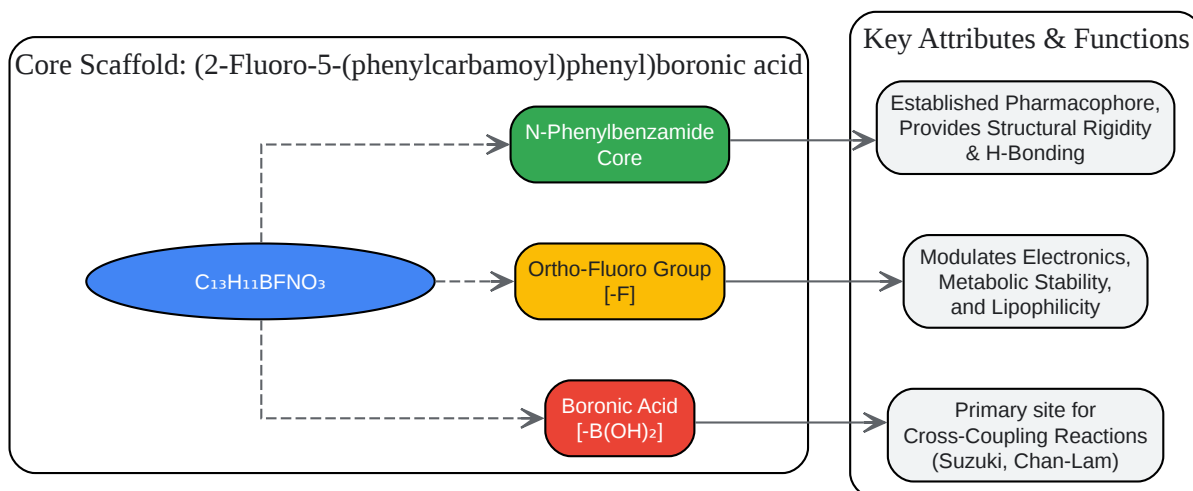
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This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind methodological choices, ensuring both reproducibility and a deeper understanding of the synthetic transformations.

The Strategic Value of the Core Scaffold

The synthetic utility of **(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid** stems from its trifunctional nature. Understanding each component is critical to designing effective synthetic strategies.

- **The Boronic Acid Moiety [-B(OH)₂]:** This functional group is the primary reactive site for transition metal-catalyzed cross-coupling reactions. It is relatively stable, generally non-toxic, and highly versatile, making it a cornerstone of modern organic synthesis.^[4] Its main application is in the Suzuki-Miyaura reaction for C-C bond formation, but it is also a competent partner in Chan-Lam and other couplings for C-N and C-O bond formation.^{[5][6]}
- **The N-Phenylbenzamide Core:** This amide structure is a well-established pharmacophore found in numerous biologically active compounds.^[7] Derivatives have shown promise as inhibitors of Enterovirus 71 and as agents against kinetoplastid parasites.^{[1][2][8]} The amide bond provides a rigid backbone and hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets.
- **The Ortho-Fluoro Substituent [-F]:** The fluorine atom, positioned ortho to the boronic acid, exerts a significant electronic influence on the molecule. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pK_a of the boronic acid. However, its presence can also pose challenges, such as an increased tendency for protodeboronation (loss of the boronic acid group) under certain basic conditions, necessitating careful reaction optimization.^{[9][10]}



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Caption: Key functional components of the starting material.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl structures from boronic acids.^[11] It offers exceptional functional group tolerance and generally proceeds with high yields, making it a workhorse in pharmaceutical research and development.^{[12][13]}

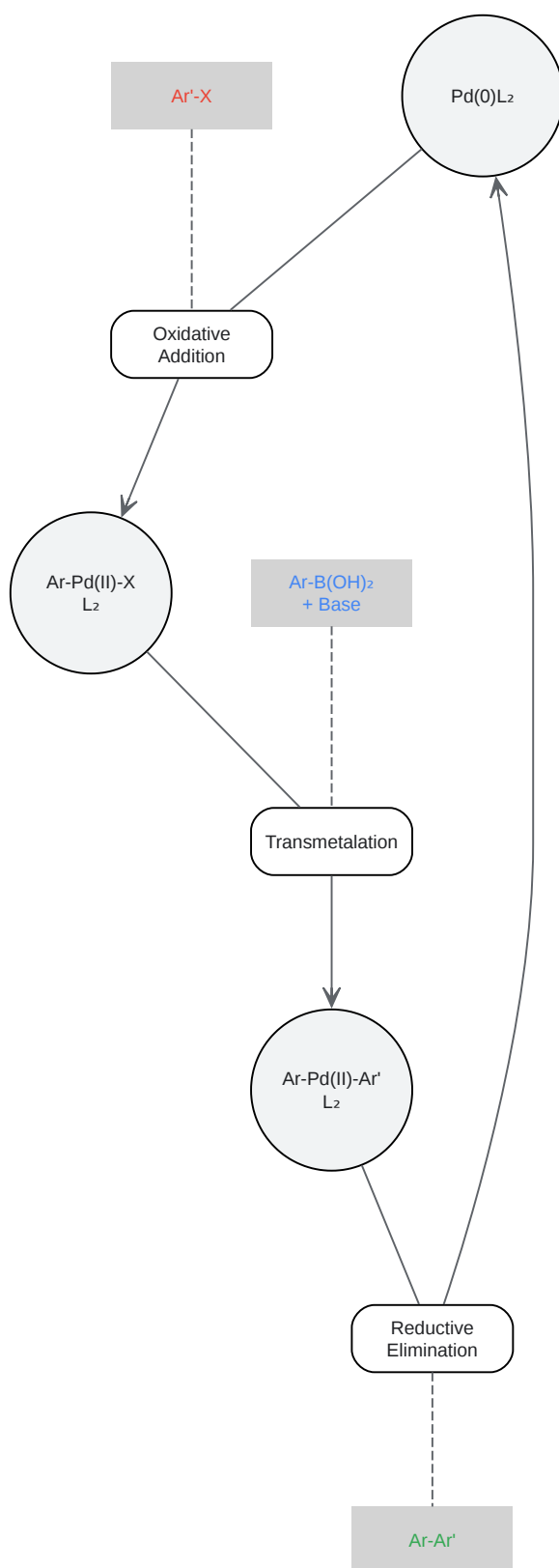
Mechanistic Considerations

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R-X) bond, forming a Pd(II) complex.
- **Transmetalation:** The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of base is critical. It activates the boronic acid by forming a more nucleophilic "ate" complex. However, for ortho-fluorinated substrates, overly harsh basic conditions can promote competitive protodeboronation.^{[9][10]} Therefore, milder bases like K_3PO_4 or K_2CO_3 are often preferred over stronger ones like NaOH.



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Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling **(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid** with a generic aryl bromide.

Materials:

- **(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid** (1.0 equiv)
- Aryl or Heteroaryl Bromide (1.1 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
- Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
- 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid**, the aryl bromide, and K₃PO₄.
- Add the Pd(PPh₃)₄ catalyst. Safety Note: Palladium catalysts should be handled in a fume hood.
- Evacuate and backfill the flask with the inert gas three times.
- Add the degassed dioxane/water solvent mixture via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic mixture with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.

Parameter	Recommended Condition	Rationale / E-E-A-T Insight
Catalyst	$\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$	$\text{Pd}(\text{PPh}_3)_4$ is a reliable choice for many substrates. For more challenging couplings, catalysts with more specialized ligands like dppf may be required. [14]
Base	K_3PO_4 or K_2CO_3	A moderately strong, non-nucleophilic base is crucial to activate the boronic acid without promoting significant protodeboronation of the fluoro-substituted ring. [9] [10]
Solvent	Dioxane/ H_2O , Toluene/ H_2O , DME	A mixture of an organic solvent with water is standard, as water aids in dissolving the inorganic base and facilitates the catalytic cycle. [14]
Temperature	80 - 100 °C	Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Copper-Catalyzed Chan-Lam Coupling: Forging C-N and C-O Bonds

While palladium catalysts excel at C-C bond formation, copper catalysts are highly effective for creating carbon-heteroatom bonds. The Chan-Lam coupling provides a powerful, air-tolerant alternative to the Buchwald-Hartwig amination for synthesizing aryl amines, amides, and ethers from boronic acids.^[5]^[15] This method is particularly valuable for expanding the chemical space of derivatives from the core scaffold.

Mechanistic Considerations

The Chan-Lam coupling mechanism is complex but is believed to involve a Cu(II) catalyst.^[5] The reaction proceeds through the formation of a copper-aryl complex. This complex then coordinates with the nucleophile (an amine or alcohol). A key Cu(III) intermediate is proposed, which undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species.^[16] The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. This tolerance for air is a significant practical advantage over many palladium-catalyzed systems.^[15]

Protocol 2: General Chan-Lam N-Arylation

This protocol outlines the coupling of the title boronic acid with a generic primary or secondary amine.

Materials:

- **(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid** (1.0 equiv)
- Amine or N-Heterocycle (1.5-2.0 equiv)
- Copper(II) Acetate [Cu(OAc)₂] (10-20 mol%)
- Pyridine or Triethylamine (2.0 equiv)
- Dichloromethane (DCM) or Toluene
- Molecular Sieves (4Å), activated

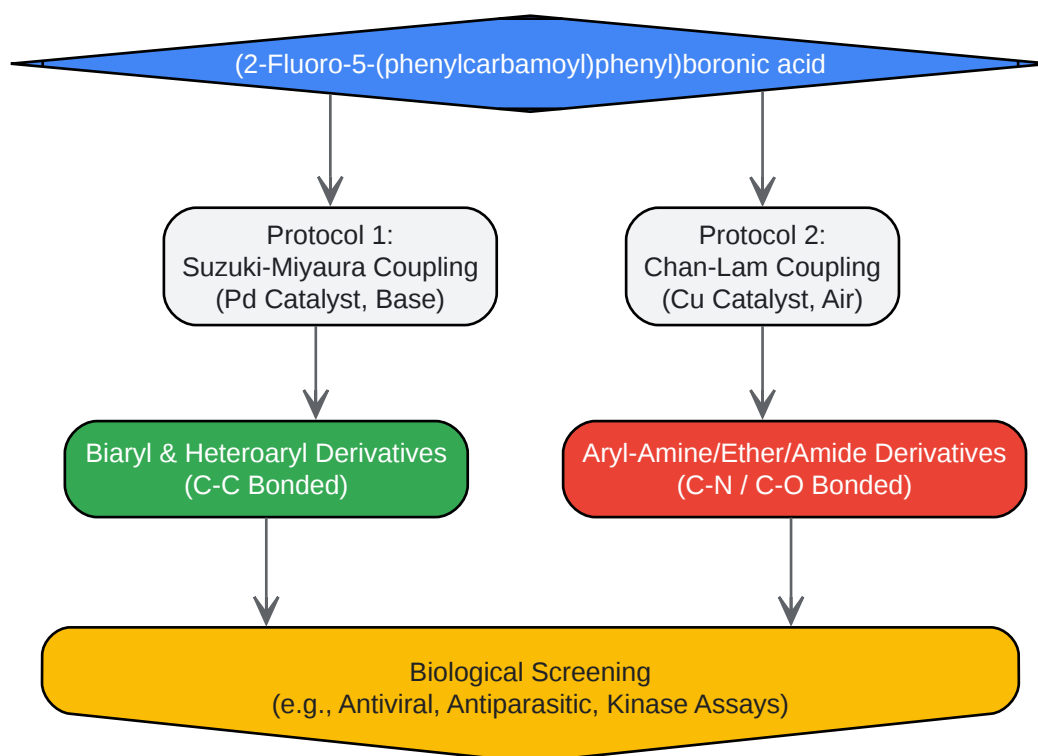
Procedure:

- To an oven-dried flask open to the air, add **(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid**, $\text{Cu}(\text{OAc})_2$, and activated molecular sieves.
- Add the solvent (DCM), followed by the amine and the base (e.g., pyridine).
- Stir the reaction mixture vigorously at room temperature. The flask should remain open to the atmosphere to allow for the re-oxidation of the copper catalyst.
- Monitor the reaction by TLC or LC-MS. Reactions can take 24-72 hours at room temperature. Gentle heating (40-50 °C) can sometimes accelerate the reaction.
- Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves. Wash the pad with additional DCM.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to afford the N-aryl derivative.

Parameter	Recommended Condition	Rationale / E-E-A-T Insight
Catalyst	Cu(OAc) ₂	Copper(II) acetate is an inexpensive, readily available, and effective catalyst for this transformation. [15]
Base	Pyridine, Triethylamine, or 2,6-Lutidine	A non-nucleophilic organic base is used to facilitate the reaction, possibly by acting as a ligand and promoting the formation of the active catalyst complex. [17]
Solvent	DCM, Toluene, or THF	Anhydrous conditions are generally preferred. DCM is a common choice for room temperature reactions.
Atmosphere	Air	Unlike many Pd-catalyzed reactions, the Chan-Lam coupling typically uses atmospheric oxygen as the terminal oxidant to regenerate the Cu(II) catalyst, simplifying the experimental setup. [15]

Strategic Diversification and Application

The protocols above provide pathways to two major classes of derivatives. The true power lies in applying these methods to generate a library of diverse compounds for biological screening.



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Caption: Workflow for derivative synthesis and evaluation.

By coupling the starting material with various aryl/heteroaryl halides (via Suzuki-Miyaura) or amines/alcohols (via Chan-Lam), researchers can systematically probe the structure-activity relationship (SAR) of the N-phenylbenzamide scaffold. For instance, synthesizing a series of derivatives where the terminal phenyl ring of the starting material is replaced with different substituted aromatic or heterocyclic systems can reveal key insights into the structural requirements for biological activity.^{[1][7]}

Conclusion

(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is a high-value starting material for constructing diverse molecular libraries. Mastery of Suzuki-Miyaura and Chan-Lam coupling reactions is essential for unlocking its full potential. By understanding the mechanistic nuances and carefully selecting reaction conditions—particularly the base and catalyst system—researchers can efficiently generate novel derivatives. The protocols and insights provided in this guide serve as a validated foundation for drug discovery programs aiming to develop next-generation therapeutics based on the N-phenylbenzamide scaffold.

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